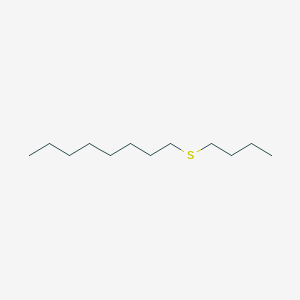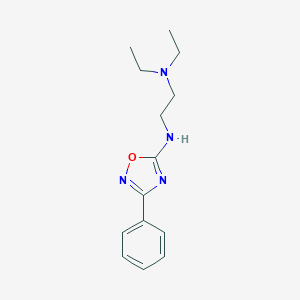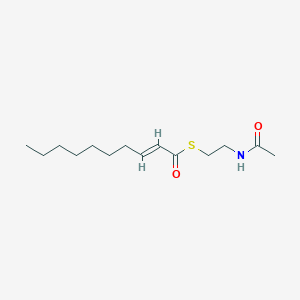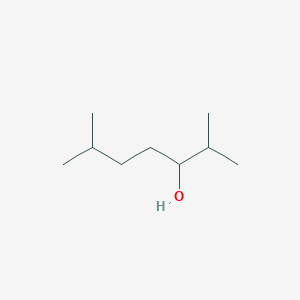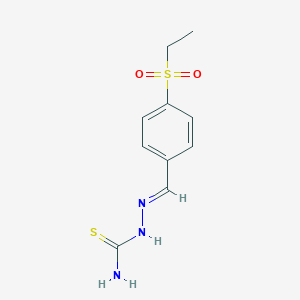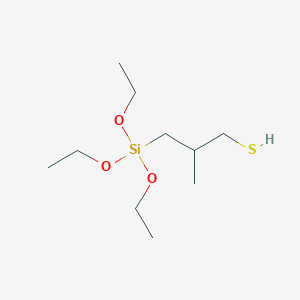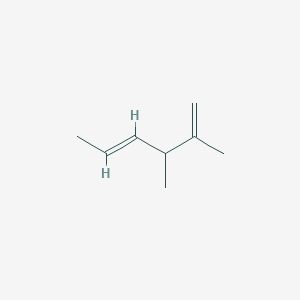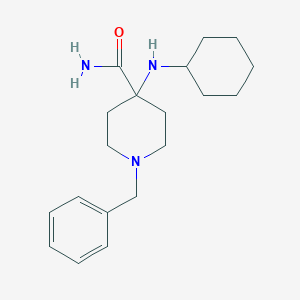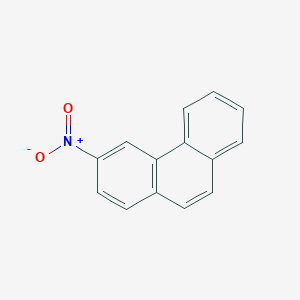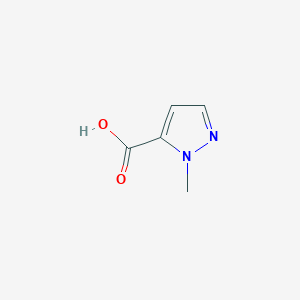
1-甲基-1H-吡唑-5-羧酸
描述
1-Methyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C5H6N2O2. It is a white crystalline solid that is stable at room temperature and soluble in water and some organic solvents . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.
科学研究应用
1-Methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
作用机制
Mode of Action
The exact mode of action of 1-methyl-1H-pyrazole-5-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with various biological targets, influencing cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 220-225 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
It’s worth noting that certain pyrazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with biological targets. For instance, the compound’s stability could be influenced by its melting point of 220-225 °C . .
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-1H-pyrazole-5-carboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield 1-methyl-1H-pyrazole-5-carboxylic acid .
Industrial Production Methods
Industrial production of 1-methyl-1H-pyrazole-5-carboxylic acid typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial process include pyrazole, acetone, and chloroalkyl carboxylic acid .
化学反应分析
Types of Reactions
1-Methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The carboxylic acid group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which are useful in different chemical and pharmaceutical applications .
相似化合物的比较
Similar Compounds
- 1-Methyl-1H-pyrazole-3-carboxylic acid
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1-Methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREJQAWGQCMSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349118 | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-46-1 | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of CMPA in inducing disease resistance in plants?
A1: CMPA induces systemic acquired resistance (SAR) in plants, a potent innate immunity system. While the exact mechanism is still under investigation, research suggests that CMPA does not directly inhibit pathogen growth. Instead, it triggers the plant's own defense mechanisms. Studies indicate that CMPA activates the SAR signaling pathway at a point downstream of salicylic acid (SA) biosynthesis but upstream of NPR1, a key regulator of SAR [, , ]. This activation leads to the expression of pathogenesis-related (PR) genes, such as PR1, PR2, and PR5, ultimately enhancing the plant's resistance to a broad range of bacterial and fungal pathogens [, ].
Q2: Does CMPA exhibit any direct antimicrobial activity?
A2: Research suggests that CMPA does not possess direct antimicrobial activity. Studies have shown that even at high concentrations, CMPA does not inhibit the growth of pathogens like Xanthomonas oryzae or affect the hyphal growth, spore germination, or appressorium formation of Pyricularia oryzae [, ]. This further supports the hypothesis that its disease resistance-inducing effects are mediated through the activation of the plant's own defense mechanisms rather than direct pathogen inhibition.
Q3: How does the structure of 1-methyl-1H-pyrazole-5-carboxylic acid derivatives influence their activity as plant activators?
A3: Structure-activity relationship (SAR) studies on 1-methyl-1H-pyrazole-5-carboxylic acid derivatives highlight the importance of specific structural features for their activity []. The presence of a carboxyl group at the 5-position of the 1-methyl-1H-pyrazole ring is crucial for activity. Furthermore, incorporating a halogen atom, such as chlorine or bromine, at the 3-position significantly enhances the compound's efficacy as a plant activator []. This suggests that modifications to these specific positions can significantly impact the compound's ability to induce SAR in plants.
Q4: What are the potential benefits of using plant activators like CMPA for crop disease management compared to traditional antimicrobial agents?
A4: Plant activators like CMPA offer several advantages over traditional antimicrobial agents for crop disease management. Firstly, by triggering the plant's own defense system, they can provide broad-spectrum resistance against a variety of pathogens, unlike single-target antimicrobial agents []. Secondly, their mode of action, focused on stimulating the plant's innate immunity, may reduce the risk of pathogens developing resistance compared to traditional agents []. Finally, understanding and harnessing plant activator mechanisms could contribute to developing more sustainable and environmentally friendly crop protection strategies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


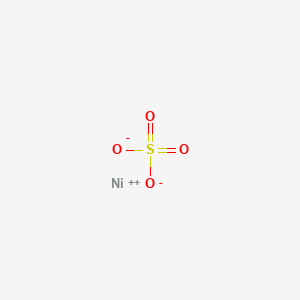
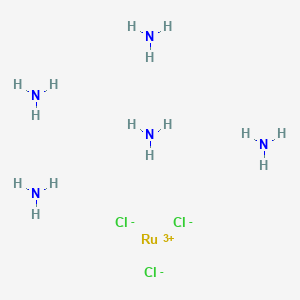
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

